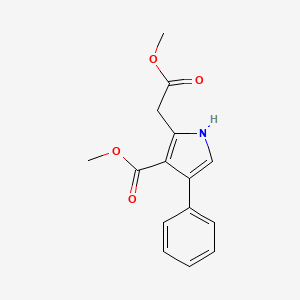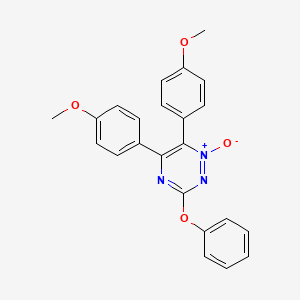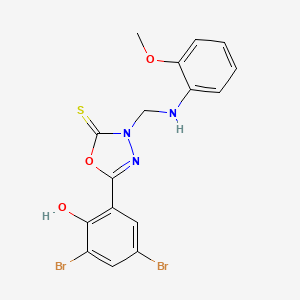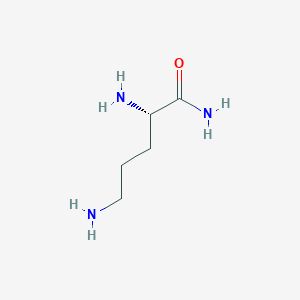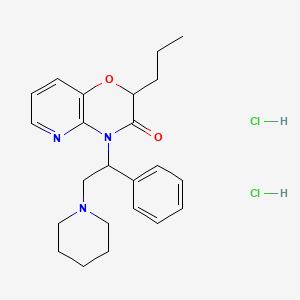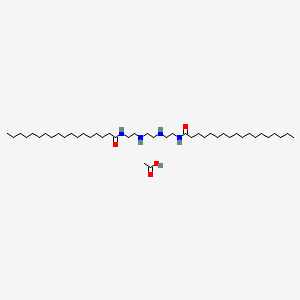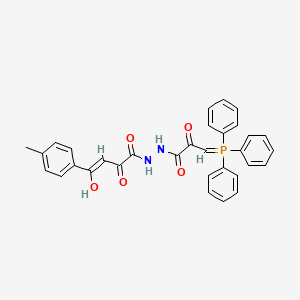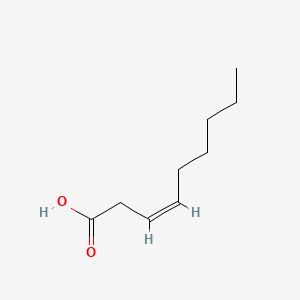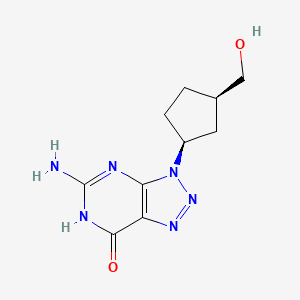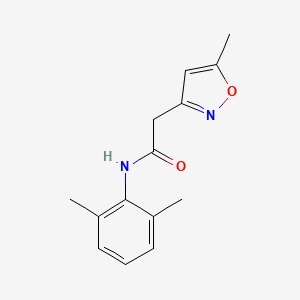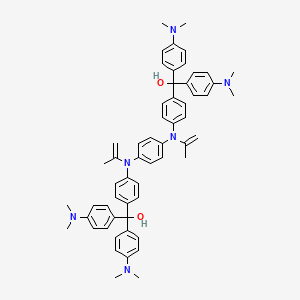
(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is a complex organic compound with a unique structure It belongs to the class of oxayohimbanium compounds, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate involves multiple steps. The starting materials typically include precursors such as yohimbine or related alkaloids. The synthetic route may involve:
Oxidation: The initial step often involves the oxidation of yohimbine to form an intermediate compound.
Methoxycarbonylation: The intermediate is then subjected to methoxycarbonylation to introduce the methoxycarbonyl group.
Cyclization: The next step involves cyclization to form the oxayohimbanium core structure.
Perchlorate Formation: Finally, the compound is treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-pressure reactions to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may have applications in treating certain diseases or conditions due to its bioactive nature.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of (19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Yohimbine: A precursor and structurally related compound with similar biological activities.
Oxayohimbanium Derivatives: Other derivatives in the oxayohimbanium class with varying functional groups.
Uniqueness
(19alpha,20alpha)-3,4,16,17-Tetradehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium perchlorate is unique due to its specific methoxycarbonyl and perchlorate groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
66113-84-6 |
|---|---|
Fórmula molecular |
C21H23ClN2O7 |
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
methyl (15S,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,18-hexaene-19-carboxylate;perchlorate |
InChI |
InChI=1S/C21H22N2O3.ClHO4/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;2-1(3,4)5/h3-6,11-12,15-16H,7-10H2,1-2H3;(H,2,3,4,5)/t12-,15-,16-;/m0./s1 |
Clave InChI |
XNLFKKPIPARNOY-VMESOOAKSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
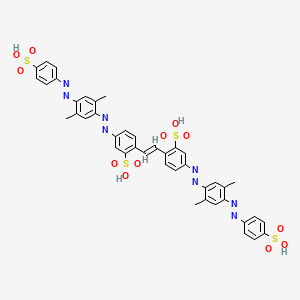
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)
